An In-depth Technical Guide to 1-Butoxymethylcyclopropanecarboxylic Acid and its Analogs for Drug Discovery
An In-depth Technical Guide to 1-Butoxymethylcyclopropanecarboxylic Acid and its Analogs for Drug Discovery
Abstract
The cyclopropane ring is a prized structural motif in medicinal chemistry, valued for its ability to impart conformational rigidity, enhance metabolic stability, and improve the potency of drug candidates.[1] This guide provides a comprehensive technical overview of a specific, albeit sparsely documented, member of this class: 1-Butoxymethylcyclopropanecarboxylic acid. Due to the limited direct literature on this exact molecule, this document will establish a foundational understanding by exploring the synthesis, properties, and applications of closely related and well-characterized analogs, particularly 1-[(Tert-butoxy)methyl]cyclopropane-1-carboxylic acid. We will delve into the synthetic rationale, key reaction mechanisms, and potential applications in drug development, offering researchers and scientists a robust framework for incorporating this and similar scaffolds into their research programs.
Introduction: The Significance of the 1-Alkoxymethylcyclopropane-1-carboxylic Acid Scaffold
The unique three-membered ring of cyclopropane introduces a high degree of s-character in its C-C bonds, resulting in a rigid structure with distinct electronic properties. When substituted at the 1-position with both a carboxylic acid and an alkoxymethyl group, the resulting molecule presents a compelling scaffold for drug design. The carboxylic acid moiety provides a handle for forming salts, esters, or amides, influencing solubility and enabling interactions with biological targets. The alkoxymethyl group, in this case, a butoxymethyl group, can modulate lipophilicity and participate in hydrophobic interactions within a binding pocket.
Physicochemical Properties and Structural Analogs
The physicochemical properties of 1-Butoxymethylcyclopropanecarboxylic acid can be inferred from its structure and comparison with known analogs.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C9H16O3 | Based on structural components. |
| Molecular Weight | 172.22 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a colorless oil or low-melting solid | Similar to other cyclopropanecarboxylic acids.[3] |
| pKa | ~4.5 - 5.0 | The pKa of cyclopropanecarboxylic acid is around 4.65.[3] |
| Solubility | Sparingly soluble in water, soluble in organic solvents. | The carboxylic acid group imparts some water solubility, while the butyl and cyclopropane moieties increase lipophilicity. |
Key Structural Analogs:
-
1-[(Tert-butoxy)methyl]cyclopropane-1-carboxylic acid (CAS: 1781591-01-2): A close structural analog with a tert-butyl group instead of an n-butyl group.[2]
-
Cyclopropanecarboxylic acid (CAS: 1759-53-1): The parent compound, providing a baseline for understanding the core cyclopropane ring's properties.[4][5]
-
1-Methylcyclopropanecarboxylic acid (CAS: 6914-76-7): Demonstrates the effect of a simple alkyl substituent at the 1-position.
Synthetic Strategies: Accessing the 1-Alkoxymethylcyclopropane-1-carboxylic Acid Core
The synthesis of 1-Butoxymethylcyclopropanecarboxylic acid can be approached through several established methodologies for cyclopropane formation. A logical and versatile approach involves the cyclopropanation of a suitably substituted alkene precursor.
Retrosynthetic Analysis
A plausible retrosynthetic pathway for 1-Butoxymethylcyclopropanecarboxylic acid is outlined below. This strategy disconnects the cyclopropane ring to reveal a substituted alkene, which can be synthesized from commercially available starting materials.
Caption: Retrosynthetic analysis of 1-Butoxymethylcyclopropanecarboxylic acid.
Key Synthetic Methodologies
3.2.1. Cyclopropanation of Alkenes
The formation of the cyclopropane ring is the cornerstone of this synthesis. Several methods are available, with the Simmons-Smith reaction and variations thereof being particularly effective for a wide range of alkenes.[6][7]
a) Simmons-Smith Reaction: This classic reaction utilizes a carbenoid species, typically generated from diiodomethane and a zinc-copper couple, to stereospecifically add a methylene group across a double bond.[6][8] The reaction is known for its functional group tolerance and often proceeds under mild conditions.[1]
Caption: Experimental workflow for the Simmons-Smith cyclopropanation.
Experimental Protocol: Simmons-Smith Cyclopropanation
-
Preparation of the Zinc-Copper Couple: Activate zinc dust by washing with dilute HCl, followed by water, ethanol, and ether, then treat with a copper(II) sulfate solution.
-
Reaction Setup: To a flame-dried flask under an inert atmosphere, add the activated zinc-copper couple and a suitable solvent (e.g., diethyl ether).
-
Addition of Reagents: Add a solution of the alkene precursor (e.g., ethyl 2-(butoxymethyl)propenoate) and diiodomethane in the same solvent dropwise to the stirred suspension.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction may require gentle heating to initiate.
-
Workup: Upon completion, filter the reaction mixture to remove the zinc salts. Wash the filtrate with a saturated aqueous solution of ammonium chloride, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
b) Dihalocarbene Addition: Another approach involves the addition of a dihalocarbene (e.g., :CCl2 or :CBr2), generated from a haloform and a strong base, to the alkene.[9] This would be followed by a reduction step to remove the halogens.
3.2.2. Synthesis of the Alkene Precursor
The synthesis of the required alkene precursor, ethyl 2-(butoxymethyl)propenoate, can be achieved through a Williamson ether synthesis.
Experimental Protocol: Williamson Ether Synthesis
-
Preparation of the Alkoxide: To a solution of ethyl 2-(hydroxymethyl)propenoate in a suitable aprotic solvent (e.g., THF), add a strong base such as sodium hydride at 0 °C.
-
Addition of the Alkyl Halide: Once the evolution of hydrogen gas ceases, add butyl bromide dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Workup: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Potential Applications in Drug Development
The 1-alkoxymethylcyclopropane-1-carboxylic acid scaffold holds significant potential in medicinal chemistry due to the favorable properties conferred by the cyclopropane ring.
-
Metabolic Stability: The cyclopropane ring is resistant to metabolic degradation, which can lead to an improved pharmacokinetic profile of a drug candidate.[1]
-
Conformational Constraint: The rigid nature of the cyclopropane ring can lock a molecule into a bioactive conformation, potentially increasing its binding affinity and selectivity for a biological target.[1]
-
Modulation of Physicochemical Properties: The butoxymethyl group can be varied to fine-tune the lipophilicity and other properties of the molecule to optimize its drug-like characteristics.
-
Bioisosteric Replacement: The cyclopropane ring can serve as a bioisostere for other chemical groups, such as a gem-dimethyl group or a double bond, offering new avenues for lead optimization.
Derivatives of cyclopropanecarboxylic acid have been explored in various therapeutic areas, including as potential antidepressants and as inhibitors of ethylene biosynthesis in plants.[6][8]
Conclusion
While 1-Butoxymethylcyclopropanecarboxylic acid remains a molecule with limited direct documentation, its synthesis is readily achievable through established and reliable synthetic methodologies. By leveraging the well-understood chemistry of cyclopropanation reactions, particularly the Simmons-Smith reaction, and standard organic transformations, researchers can access this and a wide array of related analogs. The inherent properties of the cyclopropane scaffold, combined with the tunability of the alkoxymethyl substituent, make this class of compounds a valuable addition to the toolbox of medicinal chemists and drug development professionals. This guide provides the foundational knowledge and practical protocols to stimulate further exploration and application of these promising molecules in the quest for novel therapeutics.
References
- Chemsrc. 1-[(Tert-butoxy)methyl]cyclopropane-1-carboxylic acid. (n.d.).
- Master Organic Chemistry. (2023, October 18).
- Wikipedia. (n.d.). Simmons–Smith reaction.
- OrgoSolver. (n.d.).
- Wikipedia. (n.d.). Cyclopropane carboxylic acid.
- DeMuynck, B., et al. (n.d.). Cyclopropanation of unactivated alkenes with non-stabilized iron carbenes. PMC.
- MDPI. (2023, July 26).
- Leah4sci. (2021, October 27). Cyclopropanation of Alkenes Carbene via Haloform and Simmons Smith Reactions.
- Organic Chemistry Tutor. (n.d.).
- Chemistry LibreTexts. (2019, June 5). 11.3.
- PMC. (n.d.).
- Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction.
- Benchchem. (n.d.).
- CAS Common Chemistry. (n.d.).
- RSC Publishing. (n.d.).
- Benchchem. (n.d.).
- Chemsrc. (n.d.). Cyclopropanecarboxylic acid | CAS#:1759-53-1.
- Benchchem. (n.d.). Synthesis of (1S,2S)
- Benchchem. (n.d.). Asymmetric Synthesis Utilizing 1,1-Bis(tosyloxymethyl)
- PubChem. (n.d.). 1-Cyclopropylcyclopropane-1-carboxylic acid.
- Cheméo. (n.d.). Chemical Properties of Cyclopropanecarboxylic acid (CAS 1759-53-1).
- NIST WebBook. (n.d.). Cyclopropanecarboxylic acid.
- Organic Chemistry Tutor. (n.d.). 26. Synthesis of Cyclopropanecarboxylic Acid.
- Organic Chemistry with Victor. (2024, April 9). Synthesis of Cyclopropanecarboxylic Acid [Video]. YouTube.
- Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes.
- Organic Chemistry Portal. (n.d.).
- ACS Publications. (2003, June 10). The Chemistry of Cyclopropanols.
- Organic Syntheses. (n.d.). Cyclopropanol, 1-ethoxy-.
- PMC. (n.d.).
- PMC. (2023, July 10).
- PMC. (2025, September 26). High-Shear Mixing-Assisted Esterification of Lauric Acid to Produce Value-Added Products and Intermediaries: Effect of the Alcohol Structure.
- Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
- Google Patents. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CAS#:1781591-01-2 | 1-[(Tert-butoxy)methyl]cyclopropane-1-carboxylic acid | Chemsrc [chemsrc.com]
- 3. Cyclopropane carboxylic acid - Wikipedia [en.wikipedia.org]
- 4. Cyclopropanecarboxylic acid | CAS#:1759-53-1 | Chemsrc [chemsrc.com]
- 5. Cyclopropanecarboxylic acid [webbook.nist.gov]
- 6. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. orgosolver.com [orgosolver.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
